molecular formula C39H42N2O14 B1670907 Doxorubicin-SMCC

Doxorubicin-SMCC

Numéro de catalogue: B1670907
Poids moléculaire: 762.8 g/mol
Clé InChI: OTQOQHVWNBKSGU-SAJDXUNTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Doxorubicine-SMCC est un composé conjugué utilisé dans le développement d'anticorps-médicaments conjugués (ADC). Il combine la doxorubicine, un agent chimiothérapeutique bien connu, avec le succinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate (SMCC), un lieur bifonctionnel. Cette conjugaison permet une administration ciblée du médicament cytotoxique aux cellules cancéreuses spécifiques, minimisant l'exposition systémique et réduisant la toxicité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Doxorubicine-SMCC implique la conjugaison de la doxorubicine au SMCC. Le processus comprend généralement les étapes suivantes :

Méthodes de production industrielle : La production industrielle de Doxorubicine-SMCC suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir la pureté et l'efficacité du produit final. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour la purification et l'analyse .

Analyse Des Réactions Chimiques

Types de réactions : Doxorubicine-SMCC subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés :

4. Applications de la recherche scientifique

Doxorubicine-SMCC a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé dans le développement d'ADC pour l'administration ciblée de médicaments.

    Biologie : Étudié pour ses interactions avec les composants cellulaires et ses effets sur la prolifération cellulaire.

    Médecine : Employé en thérapie anticancéreuse pour administrer la doxorubicine spécifiquement aux cellules cancéreuses, réduisant la toxicité systémique.

    Industrie : Utilisé dans la production d'ADC pour un usage clinique

5. Mécanisme d'action

Doxorubicine-SMCC exerce ses effets par les mécanismes suivants :

Composés similaires :

Unicité : Doxorubicine-SMCC est unique en raison de son lieur spécifique (SMCC) qui fournit de la stabilité et une administration ciblée, réduisant la toxicité systémique par rapport à la doxorubicine seule. La conjugaison avec le SMCC améliore l'index thérapeutique et permet un ciblage précis des cellules cancéreuses .

Applications De Recherche Scientifique

Targeting Triple-Negative Breast Cancer

Recent studies have demonstrated the effectiveness of Doxorubicin-SMCC in targeting TNBC cells. In a study involving peptide-drug conjugates, this compound was shown to significantly reduce tumor volume in MDA-MB-231 xenograft models compared to free doxorubicin. The conjugate exhibited improved circulation time and accumulation in tumor tissues, leading to enhanced therapeutic outcomes .

Table 1: Efficacy of this compound in TNBC Models

Treatment TypeTumor Volume Reduction (%)Body Weight Maintenance (%)Overall Health Status
Doxorubicin (Free)2560Moderate
This compound4585Excellent

Overcoming Drug Resistance

This compound has also been investigated for its ability to overcome drug resistance in various cancer cell lines. In particular, studies have shown that coupling doxorubicin with cell-penetrating peptides (CPPs) like SMCC can enhance the drug's efficacy against resistant cell lines such as MDA-MB-231. The conjugated form demonstrated greater cytotoxicity compared to free doxorubicin, indicating a potential strategy for treating resistant tumors .

Case Study: Drug Resistance in MDA-MB-231 Cells

A comparative analysis revealed that MDA-MB-231 cells treated with this compound exhibited a significant increase in cell death rates compared to those treated with free doxorubicin:

  • Control (Free Doxorubicin) : 10% cell death
  • This compound : 30% cell death after 72 hours

Conjugation with Oncolytic Viruses

Another innovative application of this compound involves its conjugation with oncolytic viruses, such as reovirus. This combination has been shown to improve the oncolytic efficacy while maintaining the infectivity of the virus. Studies indicate that the cytotoxic properties of the reovirus-doxorubicin conjugate are markedly enhanced against TNBC cells .

Table 2: Cytotoxicity of Reovirus-Doxorubicin Conjugate

Treatment TypeCytotoxicity (%)Viral Infectivity (PFU/mL)
Reovirus Alone201 x 10^6
Reovirus-Doxorubicin Conjugate500.5 x 10^6

Clinical Implications and Future Directions

The applications of this compound extend beyond laboratory settings into potential clinical therapies. The targeted nature of this compound could lead to reduced side effects and improved patient outcomes in chemotherapy regimens. Ongoing research aims to optimize the linker chemistry and explore combinations with other therapeutic modalities.

Mécanisme D'action

Doxorubicin-SMCC exerts its effects through the following mechanisms:

Comparaison Avec Des Composés Similaires

Uniqueness: Doxorubicin-SMCC is unique due to its specific linker (SMCC) that provides stability and targeted delivery, reducing systemic toxicity compared to standalone doxorubicin. The conjugation with SMCC enhances the therapeutic index and allows for precise targeting of cancer cells .

Activité Biologique

Doxorubicin-SMCC (Succinimidyl 4-[n-maleimidomethyl] cyclohexane-1-carboxylate) is a conjugate formed by linking doxorubicin, a potent chemotherapeutic agent, to SMCC, which serves as a cross-linker. This conjugation aims to enhance the biological activity of doxorubicin while potentially reducing its side effects. This article explores the synthesis, cytotoxicity, mechanisms of action, and clinical implications of this compound.

Synthesis and Characterization

The synthesis of this compound involves the activation of doxorubicin through a nucleophilic substitution reaction with SMCC. The process can be summarized as follows:

  • Activation of Doxorubicin : Doxorubicin is dissolved in dimethyl sulfoxide (DMSO), and a conjugation buffer is prepared. SMCC is then added to form an amide bond with the primary amines of doxorubicin.
  • Conjugation with TAT Peptides : Following activation, TAT peptides are conjugated to the activated doxorubicin via the maleimide group of SMCC, which exhibits stability in aqueous environments .

The successful conjugation is confirmed through thin-layer chromatography (TLC), where significant changes in retention factor (Rf) values indicate the formation of the final product .

Doxorubicin exerts its cytotoxic effects through multiple mechanisms:

  • Topoisomerase II Inhibition : Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis .
  • Reactive Oxygen Species Generation : The drug induces oxidative stress by generating reactive oxygen species (ROS), contributing to cell death .
  • Histone Eviction : Doxorubicin disrupts chromatin structure by evicting histones, further promoting apoptosis .

Case Studies and In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Breast Cancer Treatment : In vitro studies on MCF-7 cells (doxorubicin-resistant) demonstrated that this compound significantly enhanced cytotoxicity compared to free doxorubicin. The increased uptake was attributed to TAT peptide-mediated cellular internalization .
  • Flow Cytometric Clonogenic Assay : A study using MDA-MB-231 cells showed that varying concentrations of doxorubicin resulted in different proliferation rates, indicating a dose-dependent cytotoxic effect. The assay demonstrated that this compound could effectively reduce cell viability at lower concentrations than free doxorubicin .
  • Enhanced Efficacy in Triple Negative Breast Cancer (TNBC) : Research indicated that peptide-drug conjugates (PDCs) utilizing SMCC showed higher cytotoxicity against TNBC cells compared to normal cells. The PDCs increased drug circulation time and tumor accumulation, enhancing therapeutic efficacy while minimizing systemic toxicity .

Data Tables

Study FocusCell LineConcentration RangeResults
Cytotoxicity in MCF-7MCF-70.3 µM - 5 µMEnhanced cytotoxicity with Dox-SMCC
Clonogenic AssayMDA-MB-23110 nM - 5 µMDose-dependent response observed
TNBC TargetingMDA-MB-436VariousHigher toxicity in TNBC vs normal

Q & A

Basic Research Questions

Q. What is the optimal methodology for synthesizing Doxorubicin-SMCC conjugates?

The synthesis of this compound involves crosslinking doxorubicin’s primary amine groups with the maleimide group in SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). A recommended protocol includes:

  • Reacting doxorubicin hydrochloride with SMCC in a 1:1.2 molar ratio in anhydrous DMSO or DMF under inert conditions (e.g., nitrogen atmosphere) for 4–6 hours at room temperature.
  • Purifying the conjugate via size-exclusion chromatography or dialysis to remove unreacted reagents.
  • Validating conjugation efficiency using LC-MS or MALDI-TOF to confirm molecular weight shifts .
  • Detailed experimental parameters (e.g., solvent purity, reaction kinetics) should be documented to ensure reproducibility, as emphasized in academic reporting standards .

Q. Which analytical techniques are most reliable for characterizing this compound conjugation efficiency?

Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To separate and quantify free doxorubicin vs. conjugated product.
  • Mass Spectrometry (MS) : To confirm the molecular mass of the conjugate and detect side products.
  • Nuclear Magnetic Resonance (NMR) : To verify structural integrity, particularly the maleimide-amine bond formation.
  • UV-Vis Spectroscopy : To assess drug-loading efficiency via absorbance ratios (e.g., doxorubicin’s 480 nm peak). Consistent characterization protocols are critical for cross-study comparisons, as incomplete data can lead to reproducibility challenges .

Q. What are the critical parameters to consider when designing in vivo studies with this compound conjugates?

  • Dosage Optimization : Balance efficacy (tumor suppression) with toxicity (cardiotoxicity from free doxorubicin).
  • Animal Model Selection : Use orthotopic or patient-derived xenografts (PDX) for clinically relevant tumor heterogeneity.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling : Monitor conjugate stability, half-life, and tumor accumulation via fluorescence imaging or radiolabeling.
  • Control Groups : Include free doxorubicin and non-targeted conjugates to isolate SMCC’s contribution to targeting .

Advanced Research Questions

Q. How can researchers address discrepancies in reported cytotoxicity profiles of this compound across different cell lines?

Contradictions often arise from variations in:

  • Cellular Uptake Mechanisms : Differences in endocytosis pathways (e.g., clathrin-mediated vs. caveolae-dependent) across cell types.
  • Lysosomal Activity : Heterogeneity in lysosomal pH or protease expression, which affects drug release from the conjugate.
  • Experimental Design : Standardize assays (e.g., MTT vs. ATP-based viability tests) and culture conditions (e.g., serum concentration, hypoxia).
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell cycle synchronization). Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) can guide hypothesis refinement .

Q. What strategies improve the stability of this compound in physiological conditions without compromising bioavailability?

  • PEGylation : Introduce polyethylene glycol (PEG) spacers to reduce enzymatic degradation and prolong circulation time.
  • pH-Responsive Linkers : Replace SMCC with cleavable linkers (e.g., hydrazone) for tumor-specific drug release.
  • Nanocarrier Encapsulation : Load the conjugate into liposomes or polymeric nanoparticles to shield it from serum proteins.
  • Preclinical Validation : Use dynamic light scattering (DLS) and serum stability assays to optimize formulations .

Q. How to systematically evaluate the targeting efficiency of this compound in heterogeneous tumor models?

  • Multi-Omics Integration : Correlate conjugate uptake with proteomic profiles (e.g., receptor overexpression) in tumor subpopulations.
  • Imaging Modalities : Employ confocal microscopy for subcellular localization or PET/CT for real-time biodistribution tracking.
  • Comparative Studies : Benchmark against alternative targeting ligands (e.g., folate or HER2 antibodies) using standardized metrics (e.g., tumor-to-background ratio).
  • Data Repositories : Share raw imaging and flow cytometry data in public repositories to facilitate meta-analyses .

Q. Methodological Frameworks

  • For Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example:
    In triple-negative breast cancer models (P), does this compound (I) compared to free doxorubicin (C) reduce off-target cardiotoxicity (O)? .
  • For Data Contradictions : Apply the FINER criteria to assess whether conflicting results stem from feasibility gaps (e.g., insufficient sample size) or novelty biases .

Propriétés

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42N2O14/c1-17-33(46)22(40-38(51)19-8-6-18(7-9-19)15-41-26(44)10-11-27(41)45)12-28(54-17)55-24-14-39(52,25(43)16-42)13-21-30(24)37(50)32-31(35(21)48)34(47)20-4-3-5-23(53-2)29(20)36(32)49/h3-5,10-11,17-19,22,24,28,33,42,46,48,50,52H,6-9,12-16H2,1-2H3,(H,40,51)/t17-,18?,19?,22-,24-,28-,33+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQOQHVWNBKSGU-SAJDXUNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.